molecular formula C9H12N2OS B3072744 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide CAS No. 1016875-38-9

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Cat. No.: B3072744
CAS No.: 1016875-38-9
M. Wt: 196.27 g/mol
InChI Key: PUSOJKFATMAGQF-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is a sulfur-containing acetamide derivative characterized by a 2-aminophenylthioether group attached to an N-methylacetamide backbone. Its synthesis typically involves alkylation of thiol precursors or condensation reactions under basic conditions .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOJKFATMAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of 2-aminophenyl sulfide with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Organic Synthesis

  • Intermediate for Pharmaceuticals : This compound serves as an important intermediate in the synthesis of various biologically active molecules, including potential drugs targeting specific diseases. Its functional groups allow for further modifications to enhance efficacy and selectivity.

Drug Development

  • Enzyme Inhibition : Research indicates that 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound has demonstrated an IC50 value of approximately 0.75 μM, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.
CompoundIC50 (μM) ± SEM
This compound0.75 ± 0.05
  • Anti-inflammatory Properties : Derivatives of this compound have been shown to reduce pro-inflammatory cytokine release in vitro, suggesting its utility in developing treatments for inflammatory diseases.

Materials Science

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties, such as flame retardancy or improved mechanical strength. Its sulfur-containing structure may contribute to unique thermal and electrical properties in polymer formulations.

Electronics

  • Conductive Polymers : Research has explored the incorporation of this compound into conductive polymers used in electronic devices, potentially enhancing their performance due to the compound's electronic properties.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound against oxidative stress-induced apoptosis in neuronal cells. Results indicated that it could mitigate cell death, highlighting its potential application in neurodegenerative disease therapies.
  • Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives of this compound significantly reduced the release of inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Conformational Analysis

The compound’s conformational geometry is defined by the Cphenyl—S—C—Ccarbonyl torsion angle , which influences molecular interactions and bioactivity. Key comparisons include:

Compound Name Torsion Angle (°) Substituents on Aromatic Rings Biological Activity Reference Code (CSD)
2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide ~80° 2-aminophenyl, N-methyl Antimicrobial PAXTEP
N-(4-Methoxyphenyl)acetamide 159° 4-methoxyphenyl Structural model PAXTEP
NILWEK (N-(2-hydroxy-5-chlorophenyl)thiophenylacetamide) ~80° 2-hydroxy-5-chlorophenyl Not specified NILWEK
NULZOM (2-[(2-aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide) ~80° 2-nitrophenyl Not specified NULZOM
  • Key Insight : The torsion angle of PAXTEP (159°) deviates significantly from the ~80° observed in NILWEK and NULZOM. This difference arises from steric and electronic effects of the 4-methoxyphenyl group, which may alter binding affinities in biological systems .

Functional Group Variations and Bioactivity

Triazole-Containing Analogues
  • Molecular weight: 403.43 g/mol.
  • Molecular weight: 230.26 g/mol.
Phenyl-Substituted Analogues
  • 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide (): Fluorine substitution enhances lipophilicity and membrane permeability. Molecular weight: 275.34 g/mol.

Biological Activity

The compound 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃OS
  • Molecular Weight : 197.29 g/mol
  • IUPAC Name : this compound

The compound features a sulfanyl group attached to an aminophenyl moiety, which may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, a study focused on N-substituted sulfonyl amide derivatives demonstrated that these compounds significantly inhibited the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus .

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
This compound2040
Ceftriaxone (control)0.14

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that certain sulfonamide derivatives, including those structurally similar to this compound, exhibited IC50 values in the nanomolar range against AChE .

Cytotoxicity Studies

While exploring the cytotoxic effects of various sulfonamide derivatives, it was found that some compounds showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for developing safer therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites, leading to inhibition.
  • Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes and disrupt essential cellular functions.
  • Neuroprotective Effects : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, providing neuroprotective effects.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of resistant bacteria. Among these, this compound exhibited significant activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Neuroprotective Potential

Another investigation assessed the neuroprotective potential of sulfonamide derivatives in a model of neurodegeneration. The results indicated that compounds similar to this compound could reduce neuronal cell death and improve cognitive function in animal models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 2-aminothiophenol derivatives with activated acetamide intermediates under basic conditions. For example, thioglycolic acid can be used as a sulfur donor in methanol, with reaction times of 3–4 hours at room temperature, followed by solvent removal and crystallization . Critical parameters include pH control to avoid premature oxidation of the thiol group, stoichiometric ratios of reactants, and purification via column chromatography or recrystallization to isolate the product.

Q. How is the structural characterization of this compound performed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DMSO). Data collection is performed using a diffractometer, and structures are solved using programs like SHELXL for refinement . Hydrogen bonding patterns (e.g., N–H···O interactions) and molecular packing are analyzed using visualization tools like ORTEP-3 . For example, related acetamide derivatives show planar amide groups and π-stacking interactions, which stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental design. Key steps include:

  • Assay standardization : Compare minimum inhibitory concentrations (MICs) against the same microbial strains (e.g., E. coli vs. S. aureus) .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation.
  • Structural validation : Confirm batch purity via NMR and HPLC to ensure activity correlates with the correct structure .
  • Meta-analysis : Cross-reference crystallographic data (e.g., bond angles, conformations) with bioactivity to identify structure-activity relationships (SAR) .

Q. What strategies are employed to analyze the intermolecular interactions and stability of this compound in solid-state studies?

  • Methodological Answer : Advanced crystallographic analysis involves:

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., H-bonding, van der Waals interactions) using software like CrystalExplorer.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions.
  • Energy frameworks : Computational tools (e.g., Gaussian) model lattice energies to predict mechanical properties . For example, the title compound’s stability is enhanced by N–H···S hydrogen bonds, as observed in related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide
Reactant of Route 2
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2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.